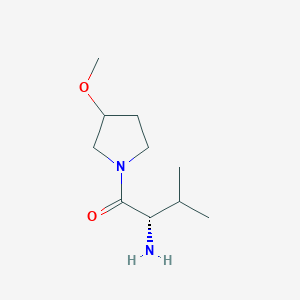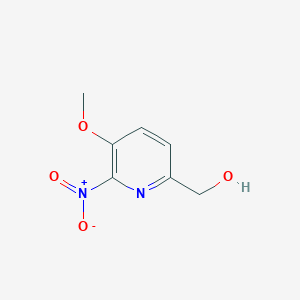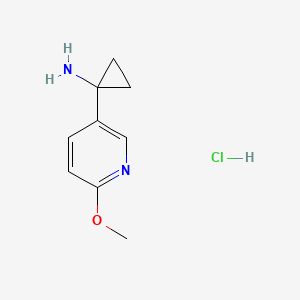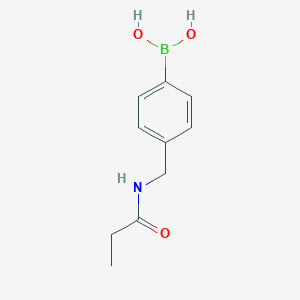
(4-(Propionamidomethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propanamidomethyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propanamidomethyl group. The boronic acid functionality is known for its versatility in forming reversible covalent bonds with diols and other Lewis bases, making it valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(propanamidomethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzene boronic acid.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents.
Acylation: The amino group is then acylated with propanoyl chloride to introduce the propanamidomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
High Yield Reduction: Using efficient hydrogenation techniques to ensure high yield of the amino intermediate.
Controlled Acylation: Employing controlled acylation reactions to achieve the desired product with minimal by-products.
Purification: Utilizing advanced purification techniques such as crystallization or chromatography to obtain high-purity [4-(propanamidomethyl)phenyl]boronic acid
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Propanamidomethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form borinic acid derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form various substituted boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under mild conditions.
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borinic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Sensing: Employed in the development of sensors for detecting diols and other analytes.
Biology:
Protein Labeling: Utilized in protein labeling and manipulation due to its ability to form reversible covalent bonds with diols.
Cell Imaging: Applied in cell imaging techniques for tracking cellular processes.
Medicine:
Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.
Enzyme Inhibition: Studied for its role in inhibiting specific enzymes involved in disease pathways.
Industry:
Polymer Production: Used in the synthesis of polymers with unique properties.
Material Science: Applied in the development of advanced materials for various industrial applications
Mechanism of Action
The mechanism of action of [4-(propanamidomethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in its role as a catalyst and in sensing applications. The compound targets specific molecular pathways by binding to active sites on enzymes or other proteins, thereby modulating their activity. This mechanism is particularly relevant in its application as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
- 4-Formylphenylboronic acid
- 4-Aminophenylboronic acid
- 4-Acetamidophenylboronic acid
Comparison:
- 4-Formylphenylboronic acid: Primarily used as a synthetic building block and in agrochemical applications.
- 4-Aminophenylboronic acid: Known for its stability and use in organic synthesis and medicinal chemistry.
- 4-Acetamidophenylboronic acid: Utilized in the synthesis of fluorescent chromophores and as a pharmaceutical intermediate.
Uniqueness: [4-(Propanamidomethyl)phenyl]boronic acid stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and catalysis .
Properties
Molecular Formula |
C10H14BNO3 |
|---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
[4-[(propanoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13) |
InChI Key |
WHOHHYAYVPTJDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



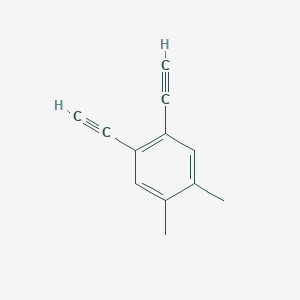
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750607.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)


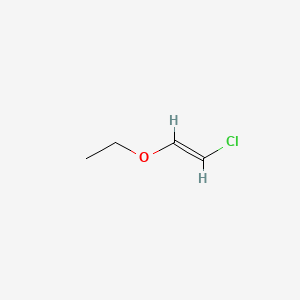
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750658.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750667.png)
